molecular formula C14H33NO7S B1656142 (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate CAS No. 50996-85-5

(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate

Cat. No. B1656142
CAS RN: 50996-85-5
M. Wt: 359.48 g/mol
InChI Key: GQVPKTHOBIZUCH-UHFFFAOYSA-N
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Description

Lauryl sulfate tris salt is a chemical compound with the molecular formula C16H37NO7S . It is used for research and development purposes . It is a white to almost white powder or crystal . It is an anionic surfactant, which means it has an effect on the surfaces it touches .

Scientific Research Applications

1. Cosmetic and Detergent Applications

Lauryl sulfate tris salt, specifically TEA-Lauryl Sulfate, is used in cosmetics as a detergent, stabilizer, and solubilizer. It has been found moderately toxic in acute oral studies with rats and is a significant skin and eye irritant. However, in clinical studies, shampoos containing this ingredient caused no irritation under certain conditions, indicating its safe use in cosmetics at specified concentrations (Liebert, 1982).

2. Tribological Properties in Lubrication

Research has investigated the lubricating properties of aqueous solutions of sodium lauryl sulfate (SLS) and ethoxylated sodium lauryl sulfate (ESLS), finding that these compounds significantly improve the tribological properties of water. They are used as additives to modify lubricating properties, offering potential in the formulation of new ecological lubricating substances (Sułek, Wasilewski, & Kurzydłowski, 2010).

3. Pharmaceutical Formulation and Drug Delivery

In pharmaceutical research, sodium lauryl sulfate has been used as a dissolution enhancer for poorly soluble drugs. Studies have shown that it can unexpectedly reduce the dissolution rate of some drugs in acidic media due to the formation of poorly soluble salts, highlighting the need for careful consideration in tablet formulations (Guo et al., 2019).

4. Contraceptive Applications

Sodium lauryl sulfate has been investigated for its contraceptive properties in gel formulations. It has shown potential as a topical vaginal spermicidal formulation for fertility control in women, demonstrating the ability to inhibit human sperm motility and prevent egg fertilization in animal models (Haineault et al., 2003).

5. Skin Irritation and Sensitivity Studies

Studies have explored the skin sensitivity of sodium lauryl sulfate (SLS), often used in irritant contact dermatitis research. It's a model for studying acute and cumulative skin irritation, with different concentrations and application methods affecting the degree of irritation (Heetfeld et al., 2020).

6. Oral Care Applications

Sodium lauryl sulfate is used in dentifrices and mouth-rinses. Studies have shown its effects on oral epithelium, like desquamation and burning sensations, emphasizing the need to balance its concentration in oral care products (Babich & Babich, 1997).

Safety and Hazards

According to the safety data sheet, users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

A study suggests that the presence of a sulfate group and the length of the alkyl chain are key factors of the LS salt/complex for sustained release of a hydrophilic drug at various physiological pH levels . This could open up new possibilities for the use of Lauryl sulfate tris salt in drug delivery systems.

Biochemical Analysis

Biochemical Properties

Lauryl sulfate tris salt plays a significant role in biochemical reactions. It acts as an emulsifying agent, modified-release agent, penetration enhancer, solubilizing agent, tablet, and capsule lubricant . It interacts with various enzymes, proteins, and other biomolecules, facilitating the dissolution of both polar and non-polar materials .

Cellular Effects

Lauryl sulfate tris salt has effects on various types of cells and cellular processes. It influences cell function by acting as a surfactant, trapping oil and dirt so it can be rinsed away with water . It can cause irritation to the skin when used in high amounts or with long exposure times .

Molecular Mechanism

At the molecular level, lauryl sulfate tris salt exerts its effects through its amphiphilic properties. Its hydrocarbon tail combined with a polar “headgroup” gives the compound properties that make it useful as a detergent . It can interact with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lauryl sulfate tris salt can change over time. It has been found to cause irritation, and this irritation subsides once the skin is no longer exposed to lauryl sulfate tris salt . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;decyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVPKTHOBIZUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965270
Record name Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50996-85-5
Record name (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050996855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl hydrogen sulfate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate
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(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium decyl sulphate

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